molecular formula C21H18FN3O2S B2455913 (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide CAS No. 877806-15-0

(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide

Cat. No.: B2455913
CAS No.: 877806-15-0
M. Wt: 395.45
InChI Key: ILWZOZIUBKAEMX-DYTRJAOYSA-N
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Description

(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2E)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-14-20(27)25(17-9-7-16(22)8-10-17)21(28-14)18(13-23)19(26)24-12-11-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,24,26)/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWZOZIUBKAEMX-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N(/C(=C(/C#N)\C(=O)NCCC2=CC=CC=C2)/S1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various biological activities. Its structure can be represented as follows:

C19H18FN3O2S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}

This indicates the presence of functional groups that may contribute to its biological effects, such as the cyano group and the fluorophenyl moiety.

1. Kappa Opioid Receptor Modulation

Research indicates that compounds similar to (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide exhibit activity at kappa opioid receptors (KOR). These receptors are implicated in pain modulation and have been targeted for developing analgesics with fewer side effects compared to traditional opioids .

2. Antinecroptotic Activity

A related compound, TAK-632, was studied for its ability to inhibit necroptosis, a form of programmed cell death associated with inflammation and disease. It targeted receptor-interacting protein kinases (RIPK1 and RIPK3), demonstrating significant protective effects in models of systemic inflammatory response syndrome . Although not identical, this suggests that (E)-2-cyano compounds may share similar pathways and could be explored for their necroptotic inhibition.

Case Study 1: Kappa Opioid Receptor Agonists

In a study examining various substituted acetamides, it was found that certain derivatives exhibited selective KOR agonism. The compounds showed promise in reducing pain without the addictive potential associated with mu-opioid receptor agonists. This highlights the therapeutic potential of compounds like (E)-2-cyano in pain management .

Case Study 2: Inhibition of Inflammatory Responses

Another investigation focused on the anti-inflammatory properties of thiazolidinone derivatives. The study revealed that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro when tested against macrophage cells stimulated with lipopolysaccharides (LPS) . This suggests that (E)-2-cyano derivatives may also possess anti-inflammatory properties.

Research Findings

Study Activity Findings
Study on KOR AgonistsPain modulationSelective KOR agonism leading to reduced pain responses without addiction potential
Anti-inflammatory ActivityCytokine reductionSignificant decrease in pro-inflammatory cytokines in macrophages
Necroptosis InhibitionCell death modulationInhibition of RIPK1/RIPK3 pathways leading to reduced necroptosis

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide exhibit antimicrobial activities. For instance, derivatives of this compound class have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the 4-fluorophenyl group enhances the lipophilicity and bioavailability of the compounds, potentially improving their antimicrobial efficacy.

Anticancer Activity

Studies have highlighted the anticancer potential of thiazolidinone derivatives, which include the target compound. These derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting that (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide may inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

Synthetic Routes

The synthesis of (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazolidinone core through cyclization reactions.
  • Introduction of the cyano group via nucleophilic substitution.
  • Final modifications to achieve the desired phenethylacetamide structure.

Structural Characteristics

The molecular structure of (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide can be described using its chemical formula C26H24FNO3C_{26}H_{24}FNO_3. The presence of functional groups such as cyano and thiazolidinone contributes to its reactivity and biological activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide. Modifications in the molecular structure can lead to variations in potency and selectivity against specific biological targets.

Modification Effect on Activity
Substitution on the phenyl ringEnhances binding affinity to target proteins
Variation in alkyl chain lengthAlters lipophilicity and cellular uptake
Changes in functional groupsImpacts overall stability and solubility

Anticancer Screening

In a recent study, a series of thiazolidinone derivatives were screened for anticancer activity against various human cancer cell lines. The results indicated that certain modifications to the thiazolidinone scaffold significantly enhanced cytotoxicity, suggesting that (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide could serve as a lead compound for further development.

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of compounds structurally related to (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide against resistant bacterial strains. The findings revealed promising results, with several derivatives exhibiting significant antibacterial activity, thereby highlighting the potential application in combating antibiotic resistance.

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